molecular formula C22H21ClN2O2 B11355481 N-(4-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(4-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11355481
M. Wt: 380.9 g/mol
InChI Key: FXTHMGLSLSHXOH-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a dimethylphenoxy group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 3,4-dimethylphenol in the presence of a base such as sodium hydroxide to form 4-chlorobenzyl-3,4-dimethylphenyl ether.

    Acylation: The intermediate is then subjected to acylation using acetyl chloride to introduce the acetamide group.

    Coupling with Pyridine: The final step involves coupling the acylated intermediate with 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)ACETAMIDE: Similar structure but lacks the dimethylphenoxy and pyridinyl groups.

    N-(4-BROMOPHENYL)ACETAMIDE: Similar structure with a bromine atom instead of chlorine.

    N-(4-METHOXYPHENYL)ACETAMIDE: Similar structure with a methoxy group instead of chlorine.

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl, dimethylphenoxy, and pyridinyl groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21ClN2O2/c1-16-6-11-20(13-17(16)2)27-15-22(26)25(21-5-3-4-12-24-21)14-18-7-9-19(23)10-8-18/h3-13H,14-15H2,1-2H3

InChI Key

FXTHMGLSLSHXOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3)C

Origin of Product

United States

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